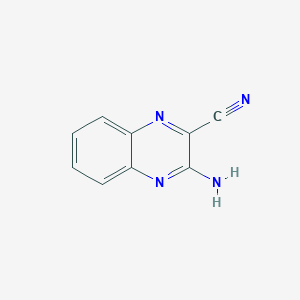
3-Aminoquinoxalin-2-carbonitril-1,4-dioxid
Übersicht
Beschreibung
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the class of quinoxaline 1,4-dioxides, which are known for their wide range of applications in medicinal chemistry, particularly in the development of drugs targeting various diseases .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
The primary target of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is the protozoan parasite Trypanosoma cruzi . This parasite is responsible for causing American Trypanosomiasis or Chagas disease , a significant parasitic disease burden on the American continent .
Mode of Action
The compound interacts with its target through a process of metal complexation . Specifically, Sb(III) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands . The in vitro evaluations demonstrated that in general upon metal complexation, the activity of the 3-aminoquinoxaline ligands increased .
Biochemical Pathways
cruzi agents acting on different biological targets .
Pharmacokinetics
It is mentioned that one compound had solubility problems , which could impact its bioavailability.
Result of Action
The result of the action of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is an increase in the trypanosomicidal activity . Coordination to antimony resulted in a 2- to 12-fold increase of the trypanosomicidal activity . These complexes were equally or more active against T. cruzi than other metallic complexes with the same ligands previously evaluated in the same conditions .
Action Environment
It is worth noting that the effectiveness of the compound can be influenced by the physiological media, as indicated by the mention of solubility problems for one compound .
Biochemische Analyse
Biochemical Properties
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with antimony (III) and other metal ions, forming complexes that enhance its biological activity . These interactions often involve coordination through the oxygen atoms of the N-oxide groups, which can significantly alter the compound’s reactivity and efficacy . Additionally, 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide has been found to inhibit certain enzymes, contributing to its antiparasitic properties .
Cellular Effects
The effects of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide on various cell types and cellular processes are profound. This compound has been shown to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease . It influences cell function by disrupting cell signaling pathways and altering gene expression, leading to reduced parasite viability . Furthermore, 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide affects cellular metabolism by interfering with the metabolic pathways essential for parasite survival .
Molecular Mechanism
At the molecular level, 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide exerts its effects through several mechanisms. It binds to metal ions, forming complexes that enhance its biological activity . These complexes can inhibit enzymes critical for parasite survival, leading to cell death . Additionally, 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide can induce changes in gene expression, further contributing to its antiparasitic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy . Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide has been observed to cause sustained inhibition of parasite growth, indicating its potential for chronic treatment .
Dosage Effects in Animal Models
The effects of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide vary with different dosages in animal models. At lower doses, the compound effectively inhibits parasite growth without causing significant toxicity . At higher doses, toxic effects can be observed, including damage to host tissues . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity . The compound can alter metabolic flux and metabolite levels, disrupting the parasite’s metabolic processes . These interactions are crucial for the compound’s antiparasitic effects, as they target the parasite’s metabolic vulnerabilities .
Transport and Distribution
Within cells and tissues, 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The compound’s ability to reach and maintain effective concentrations at target sites is critical for its therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide exerts its effects precisely where needed, enhancing its therapeutic efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide typically involves the reaction of benzofuroxan with malonitrile . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinoxaline derivatives, which have been studied for their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline 1,4-dioxide: Shares a similar core structure but may have different substituents, leading to variations in biological activity.
3-Phenylquinoxaline-2-carbonitrile 1,4-dioxide: Another derivative with distinct biological properties.
2-Aminoquinoxaline-3-carbonitrile 1,4-dioxide: Similar in structure but with different substitution patterns.
Uniqueness: 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to generate ROS under hypoxic conditions sets it apart from other quinoxaline derivatives, making it a valuable compound in the development of therapeutic agents .
Eigenschaften
IUPAC Name |
3-amino-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-5-8-9(11)13(15)7-4-2-1-3-6(7)12(8)14/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCESZATUMTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide a compound of interest in the fight against Trypanosoma cruzi?*
A1: Research suggests that complexing 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide with metals like antimony(III), palladium, and copper can enhance its activity against Trypanosoma cruzi [, , , ]. This parasite is responsible for Chagas disease, a neglected tropical disease affecting millions worldwide. The development of new treatments is crucial, and exploring the potential of this compound and its metal complexes offers a promising avenue.
Q2: How does the complexation of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide with metals like antimony(III) affect its anti-parasitic activity?
A2: While the exact mechanism remains under investigation, studies show that the complexation of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide with antimony(III) leads to improved anti-Trypanosoma cruzi activity [, ]. This suggests that the metal complex might interact differently with the parasite's targets compared to the free compound, potentially enhancing its uptake, inhibiting crucial enzymes, or disrupting vital cellular processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


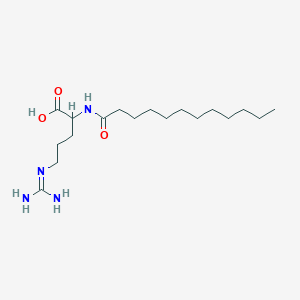
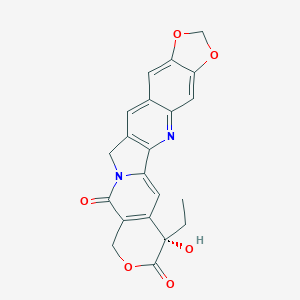
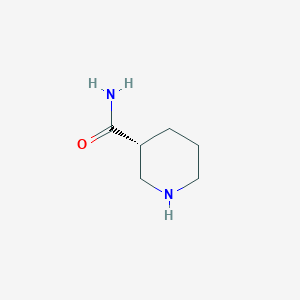
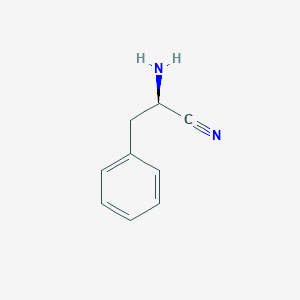


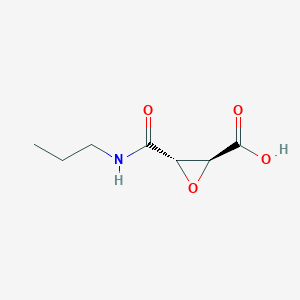
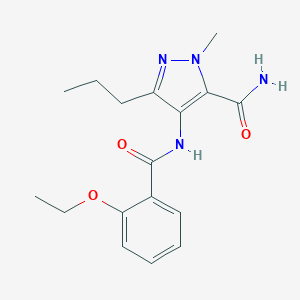
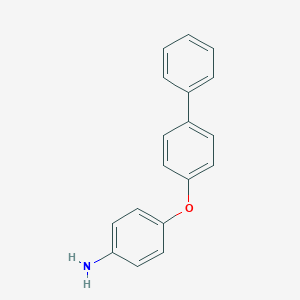

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
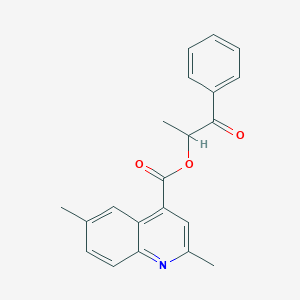
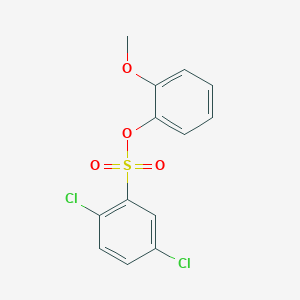
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
